3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3NO . It is used as an intermediate in the synthesis of various agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs), which includes 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine, often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine is represented by the InChI code1S/C7H5BrF3NO/c1-13-5-3-2-4 (8)6 (12-5)7 (9,10)11/h2-3H,1H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine are not fully detailed in the available literature. It has a molecular weight of 256.02 . More specific properties such as boiling point, melting point, flash point, and density are not available .Scientific Research Applications
Fungicidal Activity
The trifluoromethyl-substituted pyridine derivatives, which include compounds like “3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine”, have been found to exhibit higher fungicidal activity compared to chlorine and other derivatives. This makes them valuable in the development of new fungicides with potentially higher efficacy .
Herbicidal Properties
Incorporating pyridine structures into herbicides, such as pyroxsulam, retains the herbicidal properties of the parent compounds while offering more selective protection of crops like wheat. “3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine” could potentially be used in similar applications to enhance selectivity and effectiveness .
Synthesis of Crop-Protection Products
Derivatives of trifluoromethylpyridine are in high demand for the synthesis of various crop-protection products. Given its structural similarity, “3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine” may serve as a chemical intermediate in creating new or improved crop-protection agents .
Pharmaceutical Intermediates
Compounds like “3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine” represent key intermediates in the synthesis of potent pharmaceuticals, such as covalent inhibitors used in targeted cancer therapies .
Building Blocks for Condensation Reactions
The trifluoromethyl group within pyridine derivatives is often utilized as a building block for condensation reactions, which are fundamental in creating complex organic molecules for various scientific applications .
Vapour–Phase Reactor Applications
The unique properties of trifluoromethyl-substituted pyridines make them suitable for use in vapour–phase reactors, which are critical in industrial-scale chemical synthesis processes .
Safety And Hazards
Future Directions
Trifluoromethylpyridines, including 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine, have a key structural motif in active agrochemical and pharmaceutical ingredients. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, the development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
3-bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-3-2-4(8)6(12-5)7(9,10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWIFKVUUGVUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253293 | |
Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
CAS RN |
1214330-91-2 | |
Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214330-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.